molecular formula C8H18ClN B7778829 (2R)-2-propylpiperidin-1-ium;chloride

(2R)-2-propylpiperidin-1-ium;chloride

Cat. No.: B7778829
M. Wt: 163.69 g/mol
InChI Key: JXBWZNQZRWZJIR-DDWIOCJRSA-N
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Description

(2R)-2-propylpiperidin-1-ium chloride is a chemical compound with a piperidine ring structure, where the nitrogen atom is protonated and bonded to a propyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-propylpiperidin-1-ium chloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with 1-chloropropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-propylpiperidin-1-ium chloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of piperidine and 1-chloropropane into the reactor, with the reaction mixture being continuously stirred and heated to the desired temperature.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-propylpiperidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of (2R)-2-propylpiperidin-1-ium chloride.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(2R)-2-propylpiperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-propylpiperidin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-propylpiperidin-1-ium chloride: The enantiomer of (2R)-2-propylpiperidin-1-ium chloride, with similar chemical properties but potentially different biological activities.

    N-propylpiperidine: A related compound without the chloride ion, used in similar applications.

    N-methylpiperidine: Another piperidine derivative with a methyl group instead of a propyl group.

Uniqueness

(2R)-2-propylpiperidin-1-ium chloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-propylpiperidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC[NH2+]1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCC[NH2+]1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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